(2,6-Dimethylpyrimidin-4-yl)methanamine
Overview
Description
(2,6-Dimethylpyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields due to their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl cyanoacetate, urea, and sodium methoxide to form 4-amino-2,6-dihydroxypyrimidine sodium salt, which is then methylated using dimethyl sulfate . Another method includes the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste. These methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and dimethyl sulfate. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
(2,6-Dimethylpyrimidin-4-yl)methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: Pyrimidine derivatives have potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2,6-Dimethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for nucleotide synthesis, influencing DNA and RNA replication. Its effects on cellular processes are mediated through its incorporation into nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,6-Dimethylpyrimidin-4-yl)methanamine dihydrochloride
- (2-Methoxypyrimidin-4-yl)methanamine
- 2-(Diethylamino)-6-methyl-4-pyrimidinol .
Uniqueness
(2,6-Dimethylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role as a precursor in nucleotide synthesis make it valuable in both research and industrial applications .
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNMIYLGHMIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870516-92-0 | |
Record name | 1-(2,6-dimethylpyrimidin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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